6-benzyloxy-3-cyclopentyl-1H-indazole
Description
6-Benzyloxy-3-cyclopentyl-1H-indazole is a substituted indazole derivative featuring a benzyloxy group at the 6-position and a cyclopentyl group at the 3-position of the indazole core. Indazoles are heterocyclic aromatic compounds with a fused benzene and pyrazole ring system, often explored in medicinal chemistry for their bioactivity, particularly as kinase inhibitors or anticancer agents. Structural characterization of such compounds typically employs X-ray crystallography, with software like SHELX facilitating refinement and analysis of crystallographic data.
Properties
Molecular Formula |
C19H20N2O |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
3-cyclopentyl-6-phenylmethoxy-2H-indazole |
InChI |
InChI=1S/C19H20N2O/c1-2-6-14(7-3-1)13-22-16-10-11-17-18(12-16)20-21-19(17)15-8-4-5-9-15/h1-3,6-7,10-12,15H,4-5,8-9,13H2,(H,20,21) |
InChI Key |
UIAVHRPEAYUNOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=C3C=CC(=CC3=NN2)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations
Core Structure Differences: The indazole core of the target compound contrasts with the isoquinolinone (compound g) or ethane-derivative (compound k) backbones in pharmacopeial substances. Indazoles are more rigid and planar, favoring interactions with flat binding pockets in enzymes.
Substituent Effects: Benzyloxy vs. Benzhydryloxy: The benzyloxy group (C₆H₅CH₂O-) in the target compound is less sterically hindered than the benzhydryloxy group (C₆H₅)₂CHO- in compound k, which may reduce metabolic stability but enhance binding to hydrophobic targets. Cyclopentyl vs.
Functional Group Impact :
- The absence of a polar hydroxy group (as in compounds f and g) in 6-benzyloxy-3-cyclopentyl-1H-indazole reduces hydrogen-bonding capacity but increases passive diffusion across biological membranes.
Pharmacopeial Relevance :
- Compounds like 2-(Diphenylmethoxy)-N-methylethanamine (compound j, ) share ether-linked aromatic substituents but lack the indazole scaffold, limiting direct pharmacological comparisons.
Research Findings and Limitations
- Pharmacological Potential: While emphasizes substituent diversity in pharmacopeial compounds, the indazole core’s unique bioactivity profile (e.g., kinase inhibition) remains distinct from the listed analogs.
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